2-(Allyloxycarbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Allyloxycarbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid is a useful research compound. Its molecular formula is C18H28N2O6 and its molecular weight is 368.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Supramolecular Arrangements and Crystallography
Research demonstrates the significance of substituents on cyclohexane rings in supramolecular arrangements, particularly in the context of cyclohexane-5-spirohydantoin derivatives. The study by Graus et al. (2010) explores the relationship between molecular and crystal structures of such compounds, underlining the impact of these substituents on the formation of dimers and ribbons within crystal lattices. This insight is crucial for designing materials with specific crystallographic properties (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).
Conformational Analysis and Peptide Synthesis
The compound's utility in peptide synthesis as a constrained surrogate for dipeptides like Pro-Leu and Gly-Leu is highlighted by Fernandez et al. (2002). Their work on spirolactams and their derivatives provides valuable insights into conformational analysis, offering a pathway to synthesize gamma-turn and distorted type II beta-turn mimetics, which are significant in peptide chemistry (Fernandez, Diez, Rubiralta, Montenegro, Casamitjana, Kogan, & Giralt, 2002).
NMR Spectroscopy in Stereochemistry
The application of NMR spectroscopy for determining the relative configuration of spiro[4.5]decanes is another area of interest. Guerrero-Alvarez et al. (2004) utilized 13C, 15N, and 17O NMR to analyze the stereochemistry of various spiro[4.5]decanes, contributing to a deeper understanding of molecular structure and dynamics (Guerrero-Alvarez, Moncayo-Bautista, & Ariza-Castolo, 2004).
Synthetic Organic Chemistry
In the realm of synthetic organic chemistry, the versatility of 2-(Allyloxycarbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid is evident. Studies explore its role in the synthesis of enantiomerically pure compounds, demonstrating methodologies that could be applied to the synthesis of natural products and pharmaceuticals. For instance, Schwartz et al. (2005) describe a method for synthesizing enantiomerically pure dioxaspiro undecanes and decanes, showcasing the compound's role in constructing complex spiroacetal systems (Schwartz, Hayes, Kitching, & De Voss, 2005).
Properties
IUPAC Name |
8-[(2-methylpropan-2-yl)oxycarbonyl]-2-prop-2-enoxycarbonyl-2,8-diazaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O6/c1-5-10-25-16(24)20-12-18(11-13(20)14(21)22)6-8-19(9-7-18)15(23)26-17(2,3)4/h5,13H,1,6-12H2,2-4H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDAVNPSYONQDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(N(C2)C(=O)OCC=C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678334 |
Source
|
Record name | 8-(tert-Butoxycarbonyl)-2-{[(prop-2-en-1-yl)oxy]carbonyl}-2,8-diazaspiro[4.5]decane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1250991-77-5 |
Source
|
Record name | 8-(tert-Butoxycarbonyl)-2-{[(prop-2-en-1-yl)oxy]carbonyl}-2,8-diazaspiro[4.5]decane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.